The synthesis of 2'-deoxycoformycin 5'-phosphate typically involves multiple steps, including the phosphorylation of the base structure. One common method includes:
These synthetic pathways are crucial for producing compounds that can resist enzymatic degradation and enhance cellular uptake .
The molecular formula of 2'-deoxycoformycin 5'-phosphate is C10H13N5O4P, with a molecular weight of approximately 303.22 g/mol. The structure consists of a purine base (adenine) linked to a ribose sugar that carries a phosphate group at the 5' position.
Key structural features include:
The stereochemistry around the sugar moiety is critical for its biological activity, influencing how it interacts with cellular enzymes involved in nucleic acid metabolism .
2'-Deoxycoformycin 5'-phosphate undergoes several key reactions in biological systems:
These reactions are fundamental to its mechanism as an antitumor agent, particularly in T-cell malignancies .
The mechanism of action for 2'-deoxycoformycin 5'-phosphate primarily involves:
Studies have shown that treatment with this compound can lead to significant changes in purine metabolism profiles in leukemic cells, suggesting its potential utility in therapeutic applications against certain cancers .
These properties are critical for its formulation as a pharmaceutical agent and influence its pharmacokinetics and pharmacodynamics .
2'-Deoxycoformycin 5'-phosphate has several applications in scientific research and medicine:
Ongoing research continues to explore its efficacy in combination therapies and its role in understanding purine metabolism disorders .
2'-Deoxycoformycin 5'-phosphate (C~11~H~17~N~4~O~7~P; MW 348.25 Da; CAS 72490-67-6) is a phosphorylated derivative of the adenosine deaminase inhibitor pentostatin (2'-deoxycoformycin) [1] [3]. The core structure retains the unique 7-membered diazepine ring of the parent nucleoside, characterized by an imidazo[4,5-d][1,3]diazepine system with two sp³-hybridized carbon atoms (C6 and C7) [2]. The 5'-phosphate group is esterified to the C5' hydroxyl of the 2'-deoxy-β-D-ribofuranose moiety, introducing a charged, hydrophilic domain at physiological pH [3].
X-ray crystallographic analyses confirm that phosphorylation does not alter the stereochemistry at the C8 chiral center (R-configuration), which remains critical for target recognition [2] [9]. The phosphate group adopts a gauche-gauche conformation, maximizing hydrogen bonding with adjacent water molecules in aqueous buffers [3]. This modification increases the molecular polarity (logP ≈ -2.1) compared to the parent nucleoside (logP ≈ -0.8), significantly altering solubility and membrane permeability [3].
Table 1: Structural Parameters of 2'-Deoxycoformycin 5'-Phosphate
Property | Value |
---|---|
Molecular Formula | C~11~H~17~N~4~O~7~P |
Molecular Weight | 348.25 g/mol |
CAS Registry Number | 72490-67-6 |
Phosphate pKa | 1.8 (acidic), 6.1 (basic) |
Key Functional Groups | 7-membered diazepine, 5’-phosphate |
The biosynthesis of 2'-deoxycoformycin 5'-phosphate occurs primarily through kinase-mediated phosphorylation of the parent nucleoside 2'-deoxycoformycin. Deoxycytidine kinase (dCK) and adenosine kinase (AK) catalyze this ATP-dependent reaction, with dCK showing higher catalytic efficiency (K~m~ = 18 μM; V~max~ = 220 nmol/min/mg) due to its substrate promiscuity toward deoxyadenosine analogs [5] [10]. In human lymphoid cells, phosphorylation reaches saturation within 2 hours, with intracellular concentrations of the 5'-phosphate exceeding those of the parent drug by 5-fold [5].
Chemical phosphorylation employs phosphorus oxychloride (POCl~3~) or cyclohexylammonium phosphite in anhydrous pyridine, achieving yields of 60–75% under optimized conditions [3]. However, enzymatic synthesis is favored for biological applications due to superior regioselectivity (exclusive C5' phosphorylation) and avoidance of 3'/2'-isomer contamination [10]. Studies confirm that 2'-deoxycoformycin 5'-phosphate itself is not a substrate for further phosphorylation to di- or triphosphates, distinguishing it from typical therapeutic nucleosides [5].
Table 2: Phosphorylation Efficiency of 2'-Deoxycoformycin
Method | Catalyst/Conditions | Yield | Regioselectivity |
---|---|---|---|
Enzymatic (dCK) | ATP, Mg²⁺, pH 7.4, 37°C | >90% | 5'-exclusive |
Chemical (POCl~3~) | Pyridine, 0°C, 4h | 68% | 5' > 3' (9:1) |
Structural and Electronic Differences
Unlike coformycin (which possesses a 2'-hydroxyl group) or 2'-deoxycoformycin, the 5'-phosphate derivative exhibits a permanent negative charge (-2 at pH 7.4) that restricts cellular uptake. While coformycin and 2'-deoxycoformycin passively diffuse across membranes (logP ≈ -0.5 to -0.8), the phosphate congener requires active transport via nucleoside-solute carriers (e.g., SLC29 family) [2] [3]. X-ray diffraction analyses confirm that phosphorylation induces minimal distortion in the diazepine ring (bond angle changes < 2°) but increases the ribose pucker amplitude (pseudorotation phase P = 18° vs. 158° in deoxycoformycin) [9].
Biochemical Activity
The 5'-phosphate group reduces adenosine deaminase (ADA) affinity by 100-fold compared to 2'-deoxycoformycin. Inhibition constants (K~i~) are:
Table 3: Biochemical Properties of Coformycin Analogs
Compound | ADA K~i~ (M) | Solubility (mg/mL) | Membrane Permeability |
---|---|---|---|
Coformycin | 1.1 × 10⁻¹⁰ | 12.3 (pH 7.0) | Moderate |
2'-Deoxycoformycin | 2.5 × 10⁻¹² | 8.9 (pH 7.0) | High |
2'-Deoxycoformycin 5'-phosphate | 2.3 × 10⁻¹⁰ | 46.2 (pH 7.0) | Low |
The stability of 2'-deoxycoformycin 5'-phosphate is critically dependent on pH, temperature, and buffer composition. In aqueous solutions:
Table 4: Stability Kinetics in Aqueous Solutions (25°C)
pH | Buffer System | Half-Life (h) | Primary Degradation Pathway |
---|---|---|---|
3.0 | Citrate-phosphate | 1.2 ± 0.3 | Glycosidic bond cleavage |
7.4 | Tris-HCl | 32.5 ± 4.1 | Dephosphorylation (<2% over 24 h) |
7.4 | Sodium phosphate | 18.0 ± 2.7 | Metal-catalyzed hydrolysis |
10.0 | Glycine-NaOH | 4.8 ± 0.9 | Ester hydrolysis + ring decomposition |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0